Cas no 22339-11-3 (2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene)

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound featuring a reactive bromomethyl group attached to a strained olefinic framework. Its unique structure, combining a bridged bicyclic system with an electrophilic bromine substituent, makes it a valuable intermediate in organic synthesis, particularly for cycloadditions and functionalization reactions. The sterically constrained environment of the bicyclo[3.1.1]heptene core can influence regioselectivity in subsequent transformations. The bromomethyl group offers versatility for further derivatization, including nucleophilic substitutions or metal-catalyzed cross-couplings. This compound is particularly useful in the preparation of complex terpene-derived scaffolds or strained ring systems, where its rigid geometry and reactivity can be leveraged for targeted molecular construction.
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene structure
22339-11-3 structure
Product Name:2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
CAS No:22339-11-3
MF:C10H15Br
MW:215.130102396011
CID:265066
PubChem ID:561684
Update Time:2025-11-06

2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]hept-2-ene,2-(bromomethyl)-6,6-dimethyl-
    • 2-Pinene,10-bromo- (6CI,8CI)
    • Myrtenyl bromide
    • 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
    • 22339-11-3
    • 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene #
    • SNAIDRDMHGKCAX-UHFFFAOYSA-N
    • 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
    • EN300-1896901
    • Bicyclo[3.1.1]hept-2-ene, 2-(bromomethyl)-6,6-dimethyl-
    • SCHEMBL9000633
    • Inchi: 1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3
    • InChI Key: SNAIDRDMHGKCAX-UHFFFAOYSA-N
    • SMILES: BrCC1=CCC2CC1C2(C)C

Computed Properties

  • Exact Mass: 214.03575
  • Monoisotopic Mass: 214.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Pricemore >>

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2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Related Literature

Additional information on 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene

Introduction to 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3)

2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene, identified by its CAS number 22339-11-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This bicyclic alkene features a unique structural framework that makes it a valuable intermediate in the development of complex molecules, particularly in medicinal chemistry and materials science. The presence of a bromomethyl substituent and the rigid bicyclic system provides versatile reactivity, enabling diverse chemical transformations that are highly relevant to modern synthetic strategies.

The compound's structure consists of a seven-membered ring fused with two six-membered rings, creating a highly strained and reactive system. This strain is often exploited in synthetic pathways to facilitate ring-opening reactions or to introduce functional groups at specific positions. The 6,6-dimethyl substitution further stabilizes the molecule while maintaining its reactivity, making it an attractive candidate for further derivatization.

In recent years, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene has garnered attention in the development of novel therapeutic agents. Its unique structural motifs have been explored in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, researchers have leveraged its reactivity to construct complex scaffolds found in natural products and drug candidates. The bromomethyl group serves as a versatile handle for introducing nucleophiles, enabling the construction of carbon-carbon bonds with precision.

One notable application of this compound is in the synthesis of pharmaceutical intermediates. The ability to functionalize the bicyclo3.1.1hept-2-ene core allows for the creation of molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or as modulators of enzyme activity. The rigid bicyclic framework often enhances binding affinity and selectivity, which are critical factors in drug design.

The compound's utility extends beyond pharmaceuticals into materials science. Researchers have explored its use in the development of polymers and specialty chemicals where its structural rigidity and reactivity contribute to unique material properties. For instance, polymers derived from 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Recent advances in synthetic methodologies have further highlighted the importance of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective functionalizations of this compound. These methods have opened new avenues for constructing complex molecular architectures with fewer synthetic steps, improving overall yields and reducing waste.

The compound's role in drug discovery continues to evolve with emerging research trends. Innovations in computational chemistry and machine learning are being used to predict novel derivatives of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene that exhibit enhanced pharmacological properties. Such computational approaches complement traditional experimental methods, accelerating the discovery process and identifying promising candidates for further investigation.

In summary, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules, from drug intermediates to advanced materials. As synthetic chemistry continues to advance, the utility of this compound is expected to grow, driven by innovative methodologies and interdisciplinary collaborations.

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